1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one 1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13670121
InChI: InChI=1S/C17H24N2O/c1-13(2)12-19-15-6-4-3-5-14(15)17(11-16(19)20)7-9-18-10-8-17/h3-6,13,18H,7-12H2,1-2H3
SMILES: CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31
Molecular Formula: C17H24N2O
Molecular Weight: 272.4 g/mol

1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one

CAS No.:

Cat. No.: VC13670121

Molecular Formula: C17H24N2O

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one -

Specification

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
IUPAC Name 1-(2-methylpropyl)spiro[3H-quinoline-4,4'-piperidine]-2-one
Standard InChI InChI=1S/C17H24N2O/c1-13(2)12-19-15-6-4-3-5-14(15)17(11-16(19)20)7-9-18-10-8-17/h3-6,13,18H,7-12H2,1-2H3
Standard InChI Key KCFMTCRHGCZKEL-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31
Canonical SMILES CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spirocyclic framework where the piperidine ring (a six-membered amine) is fused at the 4-position to a quinoline system (a bicyclic structure comprising a benzene ring fused to a pyridine). The isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) at the 1'-position introduces steric bulk, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H24N2O\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}
Molecular Weight272.4 g/mol
IUPAC Name1-(2-methylpropyl)spiro[3H-quinoline-4,4'-piperidine]-2-one
SMILESCC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31
InChI KeyKCFMTCRHGCZKEL-UHFFFAOYSA-N
PubChem CID97506495

The spiro junction imposes conformational rigidity, which is critical for binding to biological targets .

Synthesis and Optimization

Multi-Step Organic Synthesis

The preparation of 1'-isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one typically involves:

  • Acylation: Introducing the isobutyl group via nucleophilic substitution or alkylation.

  • Cyclization: Forming the spiro core through intramolecular reactions, often using catalysts like piperidine or palladium .

  • Purification: Column chromatography (e.g., silica gel with methylene chloride/methanol) yields >90% purity .

Reaction Conditions

  • Temperature: 25–100°C, depending on the step.

  • Catalysts: Piperidine for cyclization , Pd-C for hydrogenation .

  • Yield Optimization: Prolonged reaction times (24–48 hours) improve efficiency .

Chemical Properties and Reactivity

Functional Group Transformations

The compound undergoes reactions at three sites:

  • Isobutyl Group: Susceptible to oxidation or halogenation.

  • Ketone (2'-one): Participates in nucleophilic additions or reductions.

  • Spiro Core: Resistant to ring-opening due to steric hindrance .

Solubility and Stability

  • Solubility: Limited in water; soluble in polar aprotic solvents (e.g., DMSO, acetonitrile).

  • Stability: Stable under inert atmospheres but degrades in acidic/basic conditions.

CompoundTargetIC50\text{IC}_{50}Selectivity
Difluoro-phenylsulfonamideBRAF V600E13 nM>70 kinases
1'-Isobutyl Spiro DerivativePim-1>200 µMModerate

Future Directions and Challenges

Therapeutic Applications

  • Oncology: Optimizing spirocyclic cores for kinase selectivity .

  • Antimicrobials: Derivatizing the isobutyl group to enhance potency .

Synthetic Challenges

  • Scalability: Multi-step synthesis complicates large-scale production.

  • Stereochemical Control: Ensuring enantiopure spiro junctions for drug development .

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